![molecular formula C19H13NO2 B229686 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one, also known as MBBI, is a synthetic compound that belongs to the class of indole-based derivatives. It has been found to exhibit a range of biological activities, making it a promising candidate for drug development. In
Wirkmechanismus
The exact mechanism of action of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one is not fully understood, but it is believed to exert its biological effects through the inhibition of various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes involved in cell proliferation and survival. It has also been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one is its broad range of biological activities, which makes it a promising candidate for drug development. It has also been shown to have low toxicity in preclinical studies. However, one of the limitations of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one is its relatively low yield in the synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one. One area of research is the development of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one, which could lead to the development of more effective drugs. Additionally, the synthesis process of 1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one could be optimized to increase the yield of the compound, making it more accessible for use in experiments.
Synthesemethoden
1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with indole-2-carboxylic acid, followed by cyclization using a Lewis acid catalyst. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
Molekularformel |
C19H13NO2 |
|---|---|
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
1-(4-methylbenzoyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C19H13NO2/c1-12-8-10-14(11-9-12)18(21)20-16-7-3-5-13-4-2-6-15(17(13)16)19(20)22/h2-11H,1H3 |
InChI-Schlüssel |
WOANZESXDPXVKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
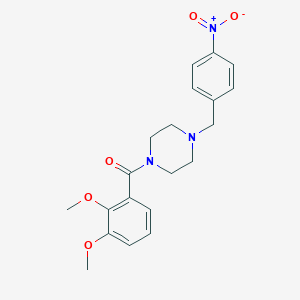
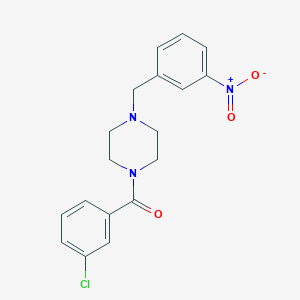
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
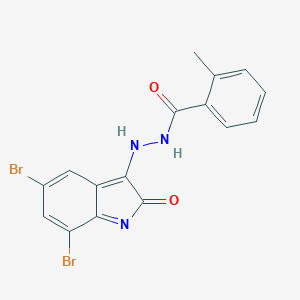
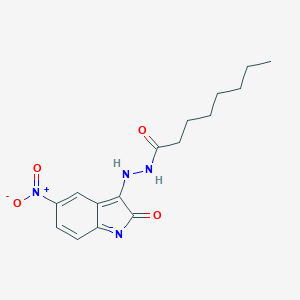
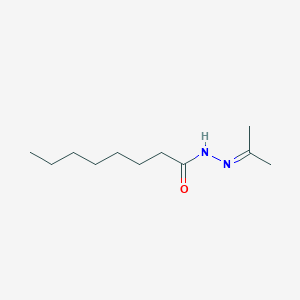
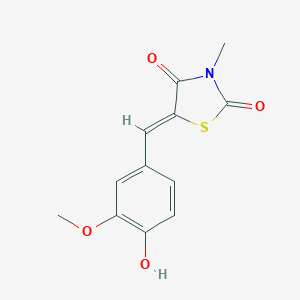
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
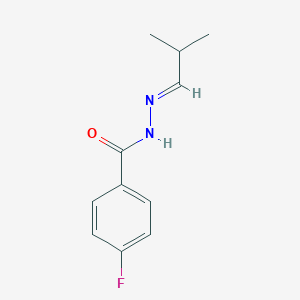
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)